

(2S)-3-Bromo-2-hydroxy-2-methylpropanoic acid

CAS number 106089-20-7

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Compound of Interest

Compound Name: (2S)-3-Bromo-2-hydroxy-2-methylpropanoic acid

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An In-Depth Technical Guide to **(2S)-3-Bromo-2-hydroxy-2-methylpropanoic acid** (CAS: 106089-20-7)

Introduction

(2S)-3-Bromo-2-hydroxy-2-methylpropanoic acid is a sophisticated chiral building block of significant value in synthetic organic and medicinal chemistry.^[1] Its structure, featuring a stereodefined quaternary carbon bearing hydroxyl, carboxyl, and bromomethyl groups, makes it a highly versatile precursor for the synthesis of enantiomerically pure compounds.^[1] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of this reagent. We will delve into its physicochemical properties, robust analytical characterization methods, enantioselective synthesis protocols, and key applications, with a particular focus on its role in pharmaceutical development. The causality behind experimental choices and safety protocols will be explained to ensure both scientific integrity and operational safety.

Physicochemical Properties and Structural Characterization

The utility of **(2S)-3-bromo-2-hydroxy-2-methylpropanoic acid** stems from its unique trifunctional nature and fixed stereochemistry. The presence of a carboxylic acid, a tertiary

alcohol, and a primary alkyl bromide allows for a wide range of selective chemical transformations.^[1]

Property	Value	Source
CAS Number	106089-20-7	[2][3][4]
Molecular Formula	C ₄ H ₇ BrO ₃	[2][3][4]
Molecular Weight	183.00 g/mol	[3][5]
Appearance	White Solid	[4][6]
IUPAC Name	(2S)-3-bromo-2-hydroxy-2-methylpropanoic acid	[7]
Synonyms	(S)-3-Bromo-2-hydroxy-2-methylpropanoic Acid	[3][4]
Storage Temperature	2-8°C	[7]

Spectroscopic Analysis

Rigorous characterization is essential to confirm the identity and purity of the compound. The following spectroscopic techniques are critical.^[1]

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The spectrum is expected to show distinct signals for the methyl protons, the diastereotopic protons of the bromomethyl (-CH₂Br) group, and the exchangeable protons of the hydroxyl and carboxylic acid groups. The proximity of electronegative atoms (Br, O) results in a downfield shift for adjacent protons.
 - ¹³C NMR: Key resonances include the quaternary chiral carbon, the methyl carbon, the bromomethyl carbon, and the carboxyl carbon. Their chemical shifts provide a definitive fingerprint of the carbon skeleton.
- Infrared (IR) Spectroscopy: This technique is crucial for confirming the presence of the key functional groups. A broad absorption band around 3200 cm⁻¹ indicates the O-H stretch of

the hydroxyl and carboxylic acid groups, while a sharp, strong peak near 1700 cm^{-1} corresponds to the C=O stretch of the carboxylic acid.[1]

- **Mass Spectrometry (MS):** High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. A key diagnostic feature is the isotopic pattern of bromine (^{79}Br and ^{81}Br are in an approximate 1:1 ratio), which results in two molecular ion peaks ($[\text{M}]^+$ and $[\text{M}+2]^+$) of nearly equal intensity.[1]

Enantiomeric Purity Assessment

For a chiral building block, confirming enantiomeric purity is paramount. The primary technique for this is Chiral High-Performance Liquid Chromatography (HPLC).

Workflow for Enantiomeric Excess (ee) Determination via Chiral HPLC

- **Column Selection:** Utilize a chiral stationary phase (CSP), typically based on cellulose or amylose derivatives, which can differentiate between the two enantiomers.
- **Sample Preparation:** Prepare a dilute solution of the compound in a suitable mobile phase solvent.
- **Method Development:** An isocratic mobile phase, often a mixture of hexane and isopropanol with a small amount of a modifier like trifluoroacetic acid (TFA), is commonly employed. The flow rate is optimized to achieve good separation.
- **Analysis:** Inject the sample and monitor the elution profile using a UV detector. The (2S) and (2R) enantiomers will have different retention times.
- **Quantification:** The enantiomeric excess (% ee) is calculated from the integrated peak areas of the two enantiomers using the formula: $\% \text{ ee} = [(\text{Area}_S - \text{Area}_R) / (\text{Area}_S + \text{Area}_R)] * 100$.



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Workflow for Chiral HPLC analysis.

Enantioselective Synthesis and Purification

The industrial and laboratory synthesis of **(2S)-3-bromo-2-hydroxy-2-methylpropanoic acid** relies on stereoselective methods to avoid the formation of the unwanted (2R)-enantiomer.

Principles of Enantioselective Synthesis

The most common approach is the stereoselective bromination of a prochiral precursor like 2-hydroxy-2-methylpropanoic acid.^[1] The core challenge is to control the facial selectivity of the electrophilic attack by bromine. This is achieved by using a chiral catalyst system. A widely reported method involves a chiral Lewis acid, such as a complex of Zinc(II) acetate with a chiral ligand like (R)-BINOL.^[1] The chiral catalyst creates a diastereomeric transition state that favors the formation of the (2S)-enantiomer, leading to a product with high enantiomeric excess (85-92% ee has been reported).^[1]

Detailed Laboratory Protocol: Enantioselective Bromination

This protocol is a representative example and should be adapted and optimized based on specific laboratory conditions and safety assessments.

- **Catalyst Preparation:** In a flame-dried, inert atmosphere (e.g., Argon) flask, dissolve the chiral ligand (e.g., (R)-BINOL) and the Lewis acid (e.g., Zn(OAc)₂) in a suitable anhydrous solvent. Stir until the complex forms.
- **Reaction Setup:** Cool the catalyst solution to the desired temperature (e.g., 0-5°C).
- **Substrate Addition:** Add the starting material, 2-hydroxy-2-methylpropanoic acid, to the reaction mixture.
- **Bromination:** Slowly add a solution of bromine (Br₂) in a solvent like acetic acid dropwise over several hours, maintaining the reaction temperature. The slow addition is critical to control the reaction rate and prevent side reactions.

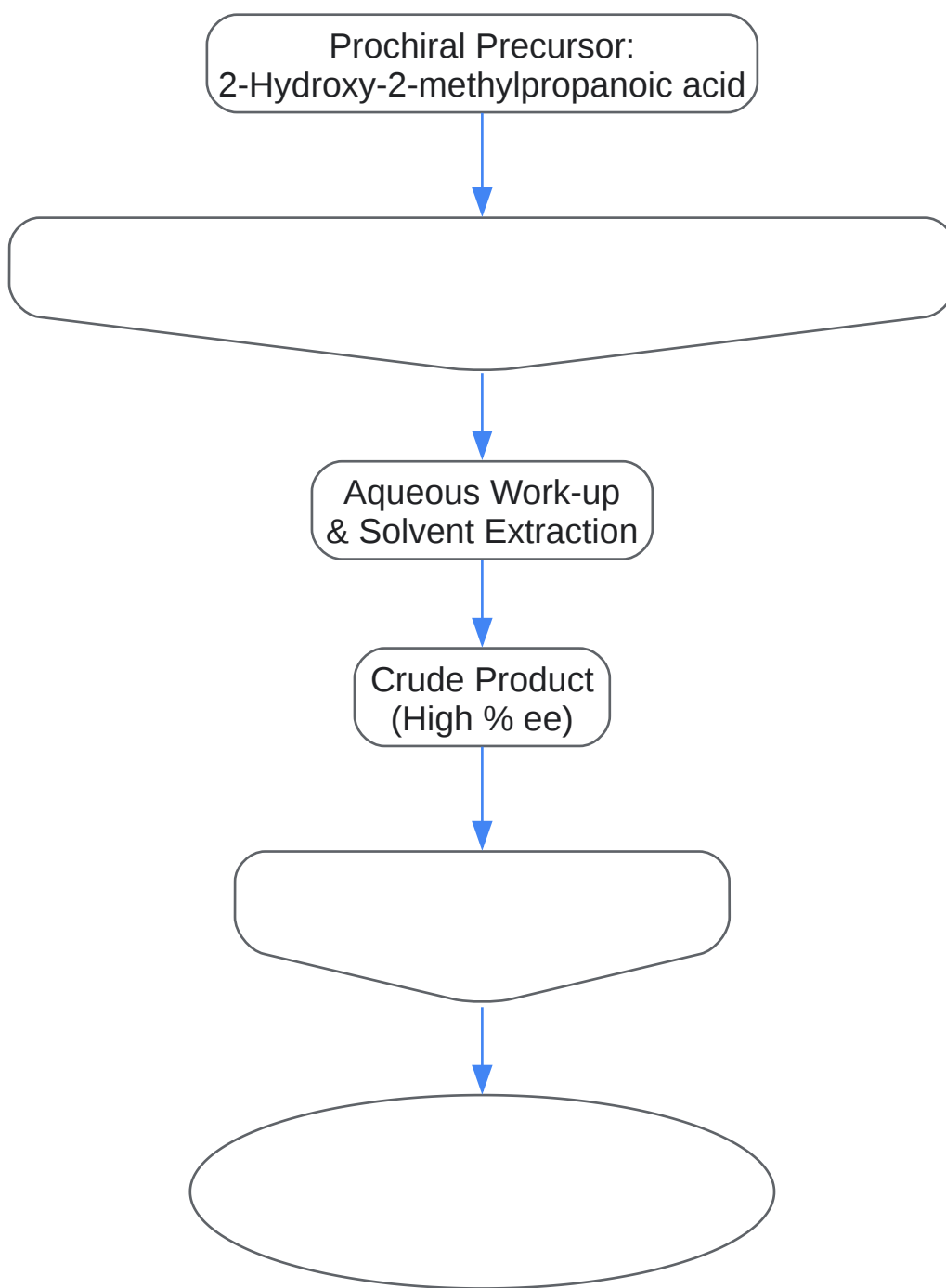
- Quenching and Work-up: After the reaction is complete (monitored by TLC or LC-MS), quench the excess bromine with a reducing agent (e.g., sodium thiosulfate solution).
- Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Purification

The crude product is often a mixture of the desired enantiomer and minor impurities.

Recrystallization is a highly effective method for both chemical and enantiomeric purification.

Dissolving the crude solid in a minimum amount of a hot polar solvent system (e.g., ethanol/water mixtures) and allowing it to cool slowly often leads to the crystallization of the enantiomerically enriched product.^[1]



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Synthesis and purification workflow.

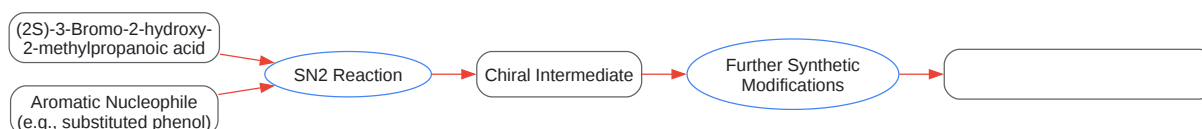
Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound lies in the orthogonal reactivity of its functional groups, which can be addressed selectively.

- Carboxylic Acid: Can be converted to esters, amides, or reduced to an alcohol.
- Tertiary Alcohol: Can be protected or oxidized under specific conditions.
- Primary Bromide: A potent electrophilic site, ideal for nucleophilic substitution (S_N2) reactions with amines, thiols, or hydroxides to build more complex molecular architectures.^[1]

Case Study: Intermediate for Nonsteroidal Antiandrogens

(2S)-3-Bromo-2-hydroxy-2-methylpropanoic acid is a documented intermediate in the synthesis of nonsteroidal antiandrogens, such as ICI 176,334, which have been investigated for the treatment of prostate cancer.^[1] The molecule provides the crucial chiral core onto which other functionalities are built. In a typical synthetic route, the bromine atom is displaced by a substituted phenol or aniline via a nucleophilic substitution reaction, directly incorporating the chiral hydroxy acid moiety into the target structure.



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Role in nonsteroidal antiandrogen synthesis.

Emerging Research Applications

Beyond its established role, research has explored other biological activities. For instance, studies have indicated that the compound possesses antibiofilm activity, suggesting potential applications in developing agents to combat bacterial resistance.^[1] This highlights its potential as a lead compound or scaffold for new therapeutic areas.

Safety, Handling, and Storage

(2S)-3-Bromo-2-hydroxy-2-methylpropanoic acid is a hazardous chemical and must be handled with appropriate precautions.

Hazard Class	GHS Pictogram	Signal Word	Hazard Statement
Skin Corrosion/Irritation	GHS05	Danger	H314: Causes severe skin burns and eye damage.[8]

Handling and Personal Protective Equipment (PPE):

- Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust.[8]
- Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[8]
- Avoid all direct contact with the skin, eyes, and clothing.[8]
- In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[8]

Storage and Incompatibilities:

- Store in a cool, dry, and well-ventilated area designated for corrosive materials.[8] The recommended storage temperature is between 2-8°C.[7]
- Keep the container tightly closed when not in use.[8]
- Store away from incompatible materials, which include strong oxidizing agents, strong bases, and strong reducing agents.[8]

Conclusion

(2S)-3-Bromo-2-hydroxy-2-methylpropanoic acid is more than a simple chemical reagent; it is an enabling tool for the creation of complex, stereochemically pure molecules. Its well-

defined structure, predictable reactivity, and established synthetic routes make it an invaluable asset for researchers in drug discovery and process development. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is essential for leveraging its full potential safely and effectively.

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